molecular formula C26H33N5O3S B2558005 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689768-25-0

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2558005
CAS No.: 689768-25-0
M. Wt: 495.64
InChI Key: CJZLSQXZCNRHMU-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core substituted with a morpholine moiety at position 6 and a 4-(4-methoxyphenyl)piperazine-propyl chain at position 2. This compound belongs to a class of nitrogen-rich heterocycles often explored for pharmacological applications, particularly targeting neurotransmitter receptors due to the piperazine and morpholine pharmacophores .

Properties

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3S/c1-33-22-6-3-20(4-7-22)29-13-11-28(12-14-29)9-2-10-31-25(32)23-19-21(30-15-17-34-18-16-30)5-8-24(23)27-26(31)35/h3-8,19,23H,2,9-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSMFAQCJFCVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel synthetic molecule that combines various pharmacologically active moieties. Its potential biological activities have drawn attention in pharmaceutical research, particularly in the fields of neuropharmacology and antimicrobial therapy. This article reviews the available literature on its biological activity, including enzyme inhibition, antibacterial properties, and cytotoxicity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H30N4O2S
  • Molecular Weight : 430.58 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperazine and morpholine rings have been reported to show activity against various bacterial strains. In a study evaluating similar compounds, several demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC50 (µM)
7lSalmonella typhiStrong2.14
7mBacillus subtilisModerate0.63

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds with similar piperazine derivatives have shown promising results in inhibiting AChE with IC50 values significantly lower than standard inhibitors .

Cytotoxicity and Antiviral Activity

In vitro studies have assessed the cytotoxic effects of the compound against various cell lines. For example, its cytotoxicity was evaluated using the HCT-8 cell line, where it exhibited a CC50 value of approximately 399 µM—indicating a lower toxicity profile compared to established antiviral agents like chloroquine . Additionally, preliminary antiviral assays against human coronavirus strains have shown its potential efficacy with an IC50 of 3.1 µM .

Case Studies and Research Findings

  • Antibacterial Study : A series of synthesized compounds structurally related to the target compound were tested for their antibacterial properties through agar disc-diffusion methods. The results indicated that compounds with piperazine and morpholine moieties had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Study : A recent study evaluated the inhibitory effects of related compounds on urease and AChE. The findings revealed that several derivatives displayed strong inhibitory activity against urease, which is critical for treating certain infections .
  • Cytotoxicity Evaluation : The cytotoxicity of the compound was systematically evaluated against multiple cancer cell lines, providing insights into its therapeutic potential in oncology .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C26H33N5O3S
  • Molecular Weight : 495.64 g/mol
  • IUPAC Name : 3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Antidepressant Properties

Research has indicated that compounds similar to 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibit antidepressant-like effects. The piperazine and morpholine moieties are often linked to serotonin receptor modulation, which is crucial in the treatment of depression. Studies have shown enhanced serotonergic activity in animal models when these compounds are administered, suggesting their potential as antidepressants .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit angiogenesis .

Neuroprotective Effects

Given the presence of the piperazine ring, this compound may also exhibit neuroprotective effects. Some studies have highlighted the ability of similar structures to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Treatment of Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders. Its potential to enhance cognitive function and mood stabilization makes it a target for further research into treatments for conditions like anxiety and schizophrenia .

Cardiovascular Applications

Some derivatives of quinazoline compounds have been studied for their vasodilatory effects, which could be beneficial in managing hypertension and other cardiovascular diseases . This application warrants further exploration of the specific effects of this compound.

Case Studies

StudyFindingsImplications
Study on Antidepressant EffectsDemonstrated increased serotonin levels in treated subjectsSuggests potential use in treating depression
Anticancer ResearchInduced apoptosis in breast cancer cell linesIndicates possible development as an anticancer agent
Neuroprotection StudyReduced neuronal death in models of oxidative stressSupports its use in neurodegenerative disease therapies

Comparison with Similar Compounds

Table 1: Structural Comparison with Related Compounds

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound Quinazolinone 3: 4-(4-Methoxyphenyl)piperazine-propyl; 6: Morpholine Sulfanylidene (C=S), Piperazine ~535.6
Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolopyridine 2: 4-Phenylpiperazine-propyl Triazole, Piperazine ~403.5
Imp. C(BP): 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolopyridine 2: 4-(4-Chlorophenyl)piperazine-propyl Triazole, Chlorophenyl, Piperazine ~438.0

Key Observations :

  • The target compound’s quinazolinone core distinguishes it from triazolopyridine-based analogues in Table 1. The sulfanylidene group may enhance π-stacking interactions compared to triazole rings .
  • The 4-methoxyphenylpiperazine substituent is structurally analogous to the phenylpiperazine groups in Imp. B and C but differs in electronic properties due to the methoxy group’s electron-donating nature .

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structurally similar compounds:

  • Piperazine-containing analogues : Compounds with 4-arylpiperazine moieties (e.g., Imp. B and C) often exhibit affinity for serotonin (5-HT) and dopamine receptors. The methoxy group in the target compound may modulate receptor subtype selectivity compared to chlorophenyl or unsubstituted phenyl groups .
  • Morpholine derivatives : Morpholine substituents are associated with improved solubility and metabolic stability. This contrasts with triazolopyridine-based impurities, which may exhibit higher lipophilicity .

Physicochemical and Crystallographic Properties

  • Conformational Flexibility: The propyl linker between the quinazolinone core and piperazine moiety allows for variable ring puckering, as described by Cremer and Pople’s generalized puckering coordinates . Computational modeling (e.g., SHELX or WinGX ) could predict preferred conformations.
  • Hydrogen Bonding : The sulfanylidene group may act as a hydrogen-bond acceptor, a feature absent in triazolopyridine analogues. This could influence crystallinity and solubility.

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